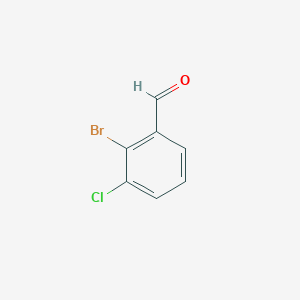

2-Bromo-3-chlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJPLARLFWIYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634396 | |

| Record name | 2-Bromo-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74073-40-8 | |

| Record name | 2-Bromo-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-chlorobenzaldehyde synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorobenzaldehyde

Abstract

This compound is a key substituted aromatic aldehyde, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1] Its specific substitution pattern, featuring adjacent bromo and chloro groups ortho and meta to an aldehyde, presents a significant regiochemical challenge in its synthesis. This guide provides an in-depth analysis of the primary synthetic mechanisms for obtaining this compound, with a focus on electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM). We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide validated protocols for researchers and drug development professionals.

Introduction: The Regiochemical Challenge

The synthesis of this compound from the readily available precursor, 3-chlorobenzaldehyde, requires the selective introduction of a bromine atom at the C2 position. This transformation is complicated by the competing directing effects of the existing substituents on the benzene ring.

-

Aldehyde Group (-CHO): This is a moderately deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance.[2]

-

Chloro Group (-Cl): This is a deactivating but ortho, para-directing group. Its inductive effect withdraws electron density, while its lone pairs can donate electron density through resonance to stabilize the intermediates of ortho and para attack.[2][3]

A direct electrophilic bromination must therefore overcome the aldehyde's preference for C5 (meta) and the steric hindrance at the C2 position, which is flanked by two substituents. The chlorine's ortho-directing influence is key, but it can also direct bromination to the C5 position (para to the aldehyde, ortho to the chlorine), potentially leading to a mixture of isomers.[3] This guide will dissect the strategies employed to achieve the desired C2 regioselectivity.

Mechanism I: Electrophilic Aromatic Substitution (EAS)

The most direct approach is the electrophilic bromination of 3-chlorobenzaldehyde. Achieving high selectivity for the C2 position via this route necessitates carefully controlled conditions that leverage subtle electronic and steric factors. A robust method has been patented involving N-bromosuccinimide (NBS) in a strong acid medium.[4]

Mechanistic Breakdown

The reaction proceeds through the canonical three-step EAS mechanism: generation of an electrophile, nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity.[5][6]

-

Generation of the Electrophile (Br⁺ equivalent): In a strong inorganic acid like concentrated sulfuric acid, NBS is protonated, which significantly increases the electrophilicity of the bromine atom. The presence of an iodine-containing catalyst, such as elemental iodine, can form a more potent electrophilic species like iodine monobromide (IBr), which is polarized to deliver Br⁺.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of 3-chlorobenzaldehyde attacks the electrophilic bromine. The regiochemical outcome is determined by the relative stability of the possible cationic intermediates (sigma complexes or arenium ions). For attack at the desired C2 position, the positive charge is delocalized across C1, C3, and C5. While the resonance structure placing the cation at C1 is destabilized by the adjacent electron-withdrawing aldehyde, the structure with the cation at C3 can be stabilized by the lone-pair electrons of the chlorine atom. This resonance stabilization from the halogen is a critical factor that favors ortho attack despite the group's inductive deactivation.

-

Deprotonation: A weak base (e.g., HSO₄⁻) removes the proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Visualizing the EAS Mechanism

Caption: Electrophilic Aromatic Substitution pathway for bromination.

Experimental Protocol: Bromination with NBS

This protocol is adapted from a patented procedure.[4]

Materials:

-

3-chlorobenzaldehyde

-

N-bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Iodine (catalyst)

-

Ice

-

Sodium bisulfite solution

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 200 mL per 1 mol of substrate).

-

Cool the acid to 0-5 °C in an ice bath.

-

Slowly add 3-chlorobenzaldehyde (1.0 eq) to the cooled acid while maintaining the temperature below 10 °C.

-

Add a catalytic amount of elemental iodine (e.g., 0.001 eq).

-

Add NBS (1.0-1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to stir at this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

To remove any residual bromine or iodine, wash the crude solid with a dilute sodium bisulfite solution, followed by water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism II: Directed ortho-Metalation (DoM)

For unparalleled regioselectivity, a Directed ortho-Metalation (DoM) strategy is superior.[7][8] This method circumvents the challenges of competing electronic effects in EAS by using a directing group to physically position a strong base for deprotonation at a specific ortho site. Since aldehydes react directly with organolithium bases, a key step in this strategy is the transient protection of the aldehyde as a metalation-directing group.[7][9]

Mechanistic Breakdown

-

Formation of a Directing Group: The aldehyde is first converted into a group that is stable to strong bases and can chelate with lithium. A common choice is an O-methyloxime, formed by reacting the aldehyde with O-methylhydroxylamine.[9][10] This group effectively directs deprotonation to the C2 position.

-

ortho-Litiation: The protected 3-chlorobenzaldehyde is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or s-Butyllithium at low temperatures (typically -78 °C). The directing group coordinates the lithium cation, positioning the base to abstract the proton from the sterically accessible C2 position, forming a thermodynamically stable five-membered ring intermediate. This chelation-controlled process is highly regioselective.

-

Electrophilic Quench with Bromine: A source of electrophilic bromine, such as 1,2-dibromoethane or elemental bromine, is added to the solution. The highly nucleophilic aryllithium intermediate attacks the bromine source, displacing the bromide and forming the C-Br bond at the C2 position.

-

Deprotection: The directing group is removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding the final this compound product with high purity and regioselectivity.[10]

Visualizing the DoM Workflow

Caption: Directed ortho-Metalation (DoM) workflow for synthesis.

Data Summary and Comparison

The choice of synthetic route depends on factors such as required purity, scale, and available equipment. Below is a comparative summary.

| Parameter | Electrophilic Aromatic Substitution (EAS) | Directed ortho-Metalation (DoM) |

| Starting Material | 3-Chlorobenzaldehyde | 3-Chlorobenzaldehyde |

| Key Reagents | NBS, H₂SO₄, I₂ (cat.) | O-Methylhydroxylamine, LDA, Br₂ |

| Regioselectivity | Moderate to Good (condition dependent) | Excellent (>98%) |

| Potential Byproducts | Isomeric bromobenzaldehydes, di-brominated products | Minimal |

| Reported Yield | 77-90%[4] | Typically Good to Excellent |

| Conditions | 0-15 °C | Cryogenic (-78 °C), inert atmosphere |

| Scalability | Well-suited for large-scale industrial production | More complex for large scale due to low temperatures and organometallics |

| Workup | Aqueous quench, filtration, recrystallization | Aqueous quench, extraction, chromatography, hydrolysis |

Conclusion for the Field Professional

The synthesis of this compound is a classic case study in regiochemical control.

-

For large-scale, cost-effective production where minor isomeric impurities can be managed downstream, Electrophilic Aromatic Substitution using NBS in strong acid is a validated and high-yielding method.[4] The protocol's success hinges on precise temperature control to minimize side reactions like over-bromination.[3]

-

For research, discovery, and applications demanding the highest regiochemical purity, the Directed ortho-Metalation (DoM) pathway is the unequivocal choice. While more operationally demanding due to the required cryogenic temperatures and inert atmosphere, it provides near-perfect control over the position of bromination, delivering a cleaner product and simplifying subsequent purification steps.[9][10]

Understanding the mechanistic underpinnings of both routes allows the modern chemist to select the optimal strategy, balancing the perennial trade-offs between yield, purity, cost, and scalability to meet the specific demands of their research or development program.

References

-

Title: Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][9]

-

Title: Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes Source: PubMed URL: [Link][10]

-

Title: Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group Source: Organic Letters - ACS Publications URL: [Link][11]

-

Title: Electrophilic Aromatic Substitution Reaction Source: BYJU'S URL: [Link][5]

-

Title: US4551558A - Bromination of substituted benzaldehydes Source: Google Patents URL: [13]

-

Title: 3-Bromobenzaldehyde Source: Wikipedia URL: [Link][14]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link][15]

-

Title: Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene Source: JoVE URL: [Link][6]

-

Title: CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde Source: Google Patents URL: [4]

-

Title: Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and... Source: ResearchGate URL: [Link][16]

-

Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: YouTube URL: [Link][17]

-

Title: Directed Ortho Metalation Source: Chem-Station Int. Ed. URL: [Link][7]

-

Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link][18]

-

Title: The Six Key Electrophilic Aromatic Substitution Reactions Source: Master Organic Chemistry URL: [Link][19]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link][2]

-

Title: Sandmeyer Reaction Source: J&K Scientific LLC URL: [Link][20]

-

Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds Source: ACS Publications URL: [Link][21]

-

Title: Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes Source: PubMed URL: [Link][22]

-

Title: Synthesis of 3-bromobenzaldehyde Source: PrepChem.com URL: [Link][23]

-

Title: 9.4: Chlorination vs Bromination Source: Chemistry LibreTexts URL: [Link][24]

-

Title: Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes Source: PubMed URL: [Link][8]

-

Title: US4945186A - Method of producing 3-bromobenzaldehyde Source: Google Patents URL: [25]

-

Title: Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene Source: YouTube URL: [Link][26]

-

Title: US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof Source: Google Patents URL: [27]

-

Title: ORTHO CHLOROBENZALDEHYDE Source: Ataman Kimya URL: [Link]

Sources

- 1. This compound | 74073-40-8 [chemicalbook.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 14. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. jk-sci.com [jk-sci.com]

- 21. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 22. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. prepchem.com [prepchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 26. m.youtube.com [m.youtube.com]

- 27. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chlorobenzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science research, the isomeric purity and physical characteristics of chemical intermediates are of paramount importance. Substituted benzaldehydes, such as the various isomers of 2-Bromo-3-chlorobenzaldehyde, are versatile building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise physical properties of these isomers—melting point, boiling point, and solubility—not only dictate the methodologies for their purification and handling but also significantly influence their reactivity and incorporation into larger molecular frameworks. This technical guide provides a comprehensive overview of the known physical properties of this compound isomers, coupled with detailed, field-proven experimental protocols for their determination. As Senior Application Scientists, our aim is to furnish researchers with the foundational knowledge and practical methodologies necessary for the effective utilization of these critical chemical entities.

The Isomers of this compound: A Comparative Overview

The constitutional isomers of bromochlorobenzaldehyde are numerous, with the relative positions of the bromo, chloro, and aldehyde functional groups on the benzene ring giving rise to distinct chemical entities. Each isomer possesses a unique set of physical properties, a direct consequence of the interplay of electronic effects and intermolecular forces governed by the specific substitution pattern. Understanding these differences is crucial for isomer-specific synthesis and for the development of robust purification strategies.

Comparative Physical Properties of Bromochlorobenzaldehyde Isomers

The following table summarizes the available physical property data for various isomers of bromochlorobenzaldehyde. It is important to note that while melting and boiling points are often well-documented, comprehensive solubility data can be less readily available. The solubility information presented is based on a combination of published data and predictions grounded in the principle of "like dissolves like," considering the polar aldehyde group and the largely non-polar halogenated aromatic ring.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility Profile |

| This compound | 74073-40-8 | C₇H₄BrClO | 219.46 | 79-83[1] | 269 @ 760 mmHg[1] | Solid[1] | Soluble in many organic solvents; sparingly soluble in water. |

| 2-Bromo-4-chlorobenzaldehyde | 84459-33-6 | C₇H₄BrClO | 219.46 | 68-73[2] | 264.6[3] | White to light yellow solid[3] | Soluble in organic solvents.[4] |

| 2-Bromo-5-chlorobenzaldehyde | 174265-12-4 | C₇H₄BrClO | 219.46 | 65-69[5] | 257.7 @ 760 mmHg | Off-white to light yellow crystal powder[5] | Soluble in organic solvents. |

| 2-Bromo-6-chlorobenzaldehyde | 64622-16-8 | C₇H₄BrClO | 219.46 | 78-80 | 255-258 | White to off-white to light yellow crystalline powder | Soluble in organic solvents. |

| 3-Bromo-2-chlorobenzaldehyde | 1197050-28-4 | C₇H₄BrClO | 219.46 | Not available | 271.8 @ 760 mmHg[6] | White to yellow solid | Soluble in organic solvents. |

| 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | C₇H₄BrClO | 219.46 | 74-76[4] | 271.3[7] | Colorless to light yellow solid[4] | Insoluble in water, soluble in organic solvents.[4] |

| 5-Bromo-2-chlorobenzaldehyde | 189628-37-3 | C₇H₄BrClO | 219.46 | 43-46 | 261 | Off-white to pale yellow solid[8] | Slightly soluble in water.[3][8] |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research and development. The following protocols are presented as self-validating systems, incorporating principles of precision and reproducibility.

Melting Point Determination

Causality Behind Experimental Choice: The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will broaden and depress this range. The Thiele tube method provides a simple yet effective means of uniform heating, crucial for an accurate determination.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound isomer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the thermometer and attached capillary in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil level should be above the sample in the capillary but below the top of the Thiele tube's side arm.

-

Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Purity Assessment: A narrow melting point range is indicative of a pure compound.

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Solubility Determination

Causality Behind Experimental Choice: The solubility of a compound in various solvents provides critical information about its polarity and potential for use in different reaction and purification systems. A systematic approach, starting with water and moving to solvents of varying polarity, allows for a comprehensive solubility profile to be established.

Protocol:

-

Initial Screening in Water:

-

To approximately 1 mL of deionized water in a small test tube, add a small, accurately weighed amount (e.g., 10 mg) of the this compound isomer.

-

Vortex or shake the tube vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.

-

-

Screening in Organic Solvents:

-

Repeat the process with a range of common organic solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Use a consistent sample-to-solvent ratio for comparison.

-

-

Qualitative Solubility Classification:

-

Soluble: Dissolves completely.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No apparent dissolution.

-

-

Quantitative Determination (Optional): For precise solubility measurements, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Caption: A systematic workflow for determining the solubility of a compound.

Data Interpretation and Purity Assessment

The data obtained from these physical property measurements are invaluable for assessing the purity of a synthesized or procured sample of a this compound isomer. A sharp melting point that corresponds to the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting point suggests the presence of impurities. The boiling point, while less sensitive to small amounts of impurities, should also align with established values. Inconsistent solubility behavior compared to a known standard can also indicate the presence of contaminants.

Conclusion

The physical properties of this compound isomers are critical parameters that underpin their effective use in research and development. This guide has provided a consolidated resource of known physical data and detailed, robust protocols for their experimental determination. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, a cornerstone of reproducible and reliable scientific outcomes.

References

-

Gesher. The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Application. [Link]

-

Chemsrc. 3-Bromo-2-chlorobenzaldehyde. [Link]

-

ChemBK. 4-BROMO-2-CHLOROBENZALDEHYDE. [Link]

-

LookChem. 4-Bromo-2-chlorobenzamide. [Link]

-

Chemsrc. 2-Chloro-4-bromobenzaldehyde. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Solubility of Things. Benzaldehyde. [Link]

-

Solubility of Things. 4-Chlorobenzaldehyde. [Link]

-

Wikipedia. 3-Bromobenzaldehyde. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-4-chlorobenzaldehyde 97 84459-33-6 [sigmaaldrich.com]

- 3. 189628-37-3 CAS MSDS (5-BROMO-2-CHLOROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

2-Bromo-3-chlorobenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chlorobenzaldehyde in Organic Solvents

Introduction

This compound is a halogenated aromatic aldehyde that serves as a key intermediate in various fields of chemical synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals and other specialized organic compounds where precise molecular architecture is paramount. The dual halogen substitution on the benzene ring, combined with the reactive aldehyde functional group, makes it a versatile building block for creating complex molecular structures.[1][2]

A thorough understanding of the solubility of this compound is fundamental for its effective application. Solubility dictates the choice of solvent for chemical reactions, influencing reaction rates, yield, and purity. It is also a critical parameter for downstream processes such as product isolation, purification via crystallization, and formulation. This guide provides a detailed examination of the physicochemical properties of this compound, theoretical principles governing its solubility, a practical methodology for experimental solubility determination, and the implications of its solubility profile in research and development.

Physicochemical Properties of this compound

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized below, providing a foundation for predicting its interactions with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO | [3][4] |

| Molecular Weight | 219.46 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 79-83 °C | |

| Boiling Point | 269 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |

| LogP (Octanol-Water Partition Coeff.) | 2.915 | [4] |

The molecule's structure features a polar aldehyde group (-CHO) and a largely nonpolar benzene ring substituted with bromine and chlorine atoms. The TPSA value is relatively low, and the LogP value is moderately high, suggesting a preference for lipophilic or organic environments over aqueous media.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be predicted by assessing its polarity in relation to various solvent classes.

-

Polarity: The molecule possesses both polar (the carbonyl group C=O) and nonpolar (the halogenated benzene ring) regions. This dual character suggests it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents but will exhibit solubility across a spectrum.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the aldehyde oxygen but lacks a hydrogen bond donor. Therefore, its solubility in protic solvents like alcohols will be influenced by this interaction, though less so than compounds capable of both donating and accepting hydrogen bonds.

-

Molecular Size and Shape: As a relatively small and rigid molecule, solvent molecules can effectively solvate it, provided the intermolecular forces are favorable.[7]

Based on these principles, a predicted qualitative solubility profile is presented below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring will interact favorably with these solvents, but the polar aldehyde group will limit high solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good to High | The dipole-dipole interactions between the solvent and the polar aldehyde group are strong, and the nonpolar part of the molecule is readily solvated. |

| Polar Protic | Methanol, Ethanol, Water | Moderate in Alcohols, Very Low in Water | Alcohols can engage in hydrogen bonding with the aldehyde oxygen. Water is too polar, and the large nonpolar ring prevents significant dissolution.[6] |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical measurement is essential for obtaining precise solubility data. The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[7]

Protocol: Equilibrium Solubility by the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥96%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Applications and Implications

The solubility profile of this compound directly impacts its use in several key areas:

-

Organic Synthesis: The choice of a reaction solvent is critical. A solvent in which the starting materials are sufficiently soluble is necessary for a homogeneous reaction, leading to better kinetics and higher yields. For instance, its predicted good solubility in polar aprotic solvents like DMF or THF makes them suitable candidates for reactions involving this aldehyde.

-

Purification by Recrystallization: Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. By determining the solubility at different temperatures, an optimal solvent can be identified to achieve high purity and recovery.

-

Drug Development: For pharmaceutical applications, solubility in biorelevant media is a key determinant of a drug's bioavailability. While this guide focuses on organic solvents, understanding its fundamental solubility provides a baseline for formulation strategies aimed at improving aqueous solubility if it is part of an active pharmaceutical ingredient (API).

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

Conclusion

This compound is a chemical intermediate whose utility is deeply connected to its solubility characteristics. Its molecular structure, featuring both polar and nonpolar moieties, results in a nuanced solubility profile, with predicted good solubility in polar aprotic solvents and moderate solubility in alcohols. While theoretical principles provide a strong predictive framework, precise, quantitative data must be obtained through empirical methods like the shake-flask protocol outlined herein. A comprehensive understanding of its solubility enables researchers and scientists to optimize reaction conditions, streamline purification processes, and effectively utilize this versatile compound in the synthesis of advanced materials and pharmaceuticals.

References

- This compound | 74073-40-8. (n.d.). Sigma-Aldrich.

- This compound | C7H4BrClO | CID 23463927. (n.d.). PubChem.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of organic compounds. (n.d.). Khan Academy.

- This compound | 74073-40-8. (2025, July 16). ChemicalBook.

- This compound | 74073-40-8. (n.d.). ChemScene.

- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025, September 17). Fisher Scientific.

- How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis. (2025, October 9). Gentolex Group Limited.

Sources

- 1. This compound | 74073-40-8 [chemicalbook.com]

- 2. How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis [gentolexgroup.com]

- 3. This compound | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Quantum Chemical Studies of Substituted Benzaldehydes: From Molecular Structure to Drug Design

An In-Depth Technical Guide:

Abstract

Substituted benzaldehydes are a cornerstone class of molecules, pivotal in fields ranging from materials science to medicinal chemistry.[1] The functional and electronic diversity introduced by various substituents on the benzene ring profoundly alters their reactivity, spectroscopic signatures, and biological activity.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical studies to elucidate the properties of these compounds. We will delve into the theoretical underpinnings and practical workflows of Density Functional Theory (DFT) calculations, explore the interpretation of key molecular descriptors, and demonstrate how these computational insights directly inform rational drug design through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies.

The Significance of Substituted Benzaldehydes in Scientific Research

The benzaldehyde scaffold, consisting of a benzene ring attached to a formyl group, is a versatile building block in organic synthesis.[3] The true power of this scaffold is realized through the introduction of substituents onto the aromatic ring. These modifications, whether electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃), modulate the electronic landscape of the entire molecule.[1] This modulation is not merely a subtle tweak; it fundamentally governs the molecule's properties and behavior.

In the context of drug development, these changes are critical. Substituents can influence a molecule's lipophilicity, metabolic stability, and, most importantly, its binding affinity to biological targets like enzymes.[1] For instance, substituted benzaldehydes have been identified as potent inhibitors of enzymes crucial in disease pathways, including phenoloxidase, aldose reductase, and aldehyde dehydrogenase 1A3 (ALDH1A3).[4][5][6] Understanding precisely how a given substituent impacts molecular properties is therefore paramount for designing more effective and selective therapeutic agents.[7]

This is where quantum chemical studies provide an indispensable advantage. By solving the Schrödinger equation (approximated), we can create a detailed, three-dimensional picture of the electron distribution and predict a wide range of molecular properties before a compound is ever synthesized. This in silico approach accelerates the discovery process, reduces costs, and provides mechanistic insights that are often difficult to obtain through experimental means alone.

Theoretical Foundations: A Focus on Density Functional Theory (DFT)

While various quantum chemical methods exist, Density Functional Theory (DFT) has emerged as the workhorse for studies of medium-sized organic molecules like substituted benzaldehydes. It offers an optimal balance between computational cost and accuracy. The core premise of DFT is that the energy of a system can be determined from its electron density, rather than by solving for the complex many-electron wavefunction.

For the computational protocols described herein, the B3LYP hybrid functional is frequently employed. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory with DFT, providing robust results for molecular geometries and electronic properties. This functional is typically paired with a basis set, such as 6-311++G(d,p) , which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.

Computational Methodology: A Validated Workflow

A rigorous and reproducible computational workflow is the bedrock of trustworthy results. The following protocol outlines the essential steps for a comprehensive quantum chemical analysis of a substituted benzaldehyde.

Experimental Protocol: Standard Computational Analysis

-

Molecular Structure Input:

-

Construct the 3D structure of the desired substituted benzaldehyde using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Causality: The objective is to find the lowest energy conformation of the molecule on the potential energy surface. This represents the most stable, and therefore most probable, structure of the molecule.

-

Procedure: Submit the structure for geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy geometry is reached.

-

-

Frequency Calculation (Validation):

-

Causality: This is a critical self-validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum.

-

Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory. Confirm that no imaginary frequencies are present. The results of this calculation can also be used to simulate the infrared (IR) spectrum of the molecule.[8]

-

-

Electronic Property Calculation:

-

Causality: With a validated minimum energy structure, single-point energy calculations can be performed to derive various electronic properties.

-

Procedure: Using the optimized geometry, perform calculations to obtain:

-

Frontier Molecular Orbitals (HOMO/LUMO): Crucial for understanding reactivity.[9]

-

Molecular Electrostatic Potential (MEP): Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.[10]

-

Natural Bond Orbital (NBO) Analysis: Investigates intramolecular charge transfer and stabilizing interactions.[11][12]

-

-

Caption: A general workflow for DFT calculations on substituted benzaldehydes.

Interpreting Quantum Chemical Descriptors

The output of DFT calculations provides a rich dataset of molecular descriptors. Understanding their physical meaning is key to translating computational results into actionable chemical insights.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).[13]

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.[14]

-

Small Gap: A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

-

Large Gap: A large gap indicates higher kinetic stability and lower chemical reactivity.

Substituents dramatically influence this gap. Electron-donating groups (-OH) tend to raise the HOMO energy, while electron-withdrawing groups (-NO₂) lower the LUMO energy, both generally leading to a smaller energy gap and increased reactivity compared to unsubstituted benzaldehyde.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Benzaldehyde | -H | -6.8 | -1.9 | 4.9 |

| 4-Hydroxybenzaldehyde | -OH (Donating) | -5.9 | -1.5 | 4.4 |

| 4-Nitrobenzaldehyde | -NO₂ (Withdrawing) | -7.7 | -3.4 | 4.3 |

| Note: These are representative values derived from DFT calculations and may vary slightly based on the specific level of theory. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's charge distribution.[15]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In benzaldehydes, this is consistently found around the carbonyl oxygen.[16]

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. This is often seen around the acidic protons.[10]

MEP maps are invaluable in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more familiar picture of localized bonds and lone pairs, akin to a Lewis structure.[12] Its primary strength lies in quantifying intramolecular interactions. By examining the delocalization of electron density from a filled "donor" NBO (like a bond or lone pair) to an empty "acceptor" NBO (like an antibonding orbital), we can calculate a stabilization energy (E⁽²⁾).

A high E⁽²⁾ value for an interaction like LP(O) → π*(C=C) indicates significant hyperconjugation and electron delocalization, which contributes to the molecule's overall stability. This analysis is particularly useful for understanding the electronic effects of substituents and the nature of intramolecular hydrogen bonds.[11]

Applications in Drug Development

Quantum chemical descriptors are not merely theoretical constructs; they are powerful predictive tools in the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.[17] Quantum chemical descriptors such as HOMO-LUMO energies, dipole moment, and atomic charges serve as highly predictive variables for these models.[18] For example, a QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors found that the hydrophobicity of the substituent at the para position played a major role in its inhibitory activity.[17] By building a statistically robust QSAR model, researchers can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site.[5] While often based on molecular mechanics, the accuracy of docking can be significantly enhanced by using inputs from quantum chemical calculations.

For instance, the partial atomic charges derived from a DFT calculation (often more accurate than generic force-field charges) can be used to improve the scoring of electrostatic interactions between the ligand and the protein.[7] Furthermore, the MEP map can guide the initial placement of the ligand, ensuring that electron-rich parts of the ligand are positioned to interact favorably with electron-poor regions of the active site, and vice-versa. This synergy allows for a more physically realistic and predictive model of ligand-protein binding.[2]

Caption: Synergy between quantum chemistry and drug design applications.

Conclusion and Future Outlook

Quantum chemical studies, particularly those employing DFT, provide a robust and predictive framework for understanding the complex structure-property relationships in substituted benzaldehydes. These computational tools allow researchers to move beyond simple structural diagrams to a nuanced, quantitative understanding of molecular geometry, stability, reactivity, and electronic behavior. The insights gained are directly translatable to practical applications, most notably in the rational design of novel therapeutics by informing QSAR models and enhancing the accuracy of molecular docking simulations. As computational power continues to increase, the integration of these in silico techniques will become even more integral to the rapid and efficient discovery of next-generation pharmaceuticals and advanced materials.

References

- BenchChem. (n.d.). A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes.

-

Chen, J., et al. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]

-

Thangarasu, P., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Retrieved from [Link]

-

Gökçe, B., et al. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. DergiPark. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

-

Baliah, V., & Chellathurai, T. (1981). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Berski, S., et al. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. CCCU Research Space Repository. Retrieved from [Link]

-

Liu, Z., et al. (2004). QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]

-

Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Retrieved from [Link]

-

Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure, NBO analysis and vibrational spectra of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine by ab-initio and density functional theory. Retrieved from [Link]

-

ResearchGate. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Retrieved from [Link]

-

Indrasena, P., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Generated molecular electrostatic potential (MEP) maps. Retrieved from [Link]

-

Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum-Chemical Study of the Influence of Substitution on Anti-Virus Activity of Hydroxyl Substituted Benzaldehydes and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Benzaldehyde. Retrieved from [Link]

-

UM Research Repository. (n.d.). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde single crystals. Retrieved from [Link]

-

van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. Retrieved from [Link]

- Aathithan, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601550/

-

Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Symposium of Student Scholars. Retrieved from [Link]

-

van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. Retrieved from [Link]

-

Tani, S., et al. (2023). Synthesis and luminescence properties of substituted benzils. PMC. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) -.... Retrieved from [Link]

- Research India Publications. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[.... Retrieved from https://www.

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Symposium of Student Scholars. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NBO [cup.uni-muenchen.de]

- 13. Benzaldehyde [cms.gutow.uwosh.edu]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating Molecular Architecture: A Spectroscopic Guide to 7-Methoxy-1-tetralone (CAS No. 6836-19-7)

An Important Clarification on CAS Number: Initial searches for CAS number 74073-40-8 identify the compound as 2-Bromo-3-chlorobenzaldehyde.[1][2] However, the extensive spectroscopic data available aligns with 7-Methoxy-1-tetralone , which is correctly identified by CAS number 6836-19-7 .[3][4] This guide will provide a comprehensive spectroscopic analysis of 7-Methoxy-1-tetralone, a compound of significant interest in pharmaceutical synthesis.

Introduction: The Significance of 7-Methoxy-1-tetralone

7-Methoxy-1-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of antidepressant drugs like Agomelatine.[5] Its molecular structure, featuring a substituted tetralone core, makes it a versatile building block in organic synthesis.[6] Understanding its spectroscopic profile is paramount for identity confirmation, purity assessment, and reaction monitoring during drug development and manufacturing processes. This guide offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational resource for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of 7-Methoxy-1-tetralone directly correlate to the signals observed in its various spectra. The molecule consists of a bicyclic system with a ketone, an aromatic ring, a methoxy group, and aliphatic carbons.

Caption: Chemical structure of 7-Methoxy-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Methoxy-1-tetralone, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of 7-Methoxy-1-tetralone in CDCl₃ exhibits characteristic signals for the aromatic, methoxy, and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | d | 1H | Ar-H |

| 6.85 | dd | 1H | Ar-H |

| 6.70 | d | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 2.92 | t | 2H | -CH₂- |

| 2.63 | t | 2H | -CH₂- |

| 2.12 | m | 2H | -CH₂- |

| d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet | |||

| Source: BenchChem Technical Support Team, November 2025.[7] |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | C=O |

| 164.8 | Ar-C |

| 147.0 | Ar-C |

| 130.0 | Ar-CH |

| 125.0 | Ar-C |

| 113.8 | Ar-CH |

| 112.5 | Ar-CH |

| 55.5 | -OCH₃ |

| 39.2 | -CH₂- |

| 29.8 | -CH₂- |

| 23.2 | -CH₂- |

| Source: BenchChem Technical Support Team, November 2025.[7] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of NMR data.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 7-Methoxy-1-tetralone shows characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (conjugated ketone) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1490 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1030 | Medium | C-O stretch (aryl ether) |

| Source: BenchChem Technical Support Team, November 2025.[7] |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of solid 7-Methoxy-1-tetralone onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 7-Methoxy-1-tetralone shows the molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 148 | ~60 | [M - CO]⁺ |

| 133 | ~50 | [M - CO - CH₃]⁺ |

| 120 | ~40 | [M - C₃H₄O]⁺ |

| 105 | ~30 | [C₇H₅O]⁺ |

| Source: National Institute of Standards and Technology.[3] |

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like 7-Methoxy-1-tetralone.

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and validated profile of 7-Methoxy-1-tetralone (CAS No. 6836-19-7). The detailed NMR, IR, and MS data, coupled with standardized experimental protocols, offer a reliable reference for researchers, scientists, and drug development professionals. This information is crucial for ensuring the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the integrity and success of synthetic and medicinal chemistry endeavors.

References

-

MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules. [Link]

-

National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-chlorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, safety and handling protocols, and its role as a versatile chemical intermediate.

Core Molecular and Physical Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of bromide and chloride atoms on the aromatic ring, ortho and meta to the aldehyde group respectively, imparts unique reactivity and makes it a valuable building block for complex molecular architectures.

Molecular Identity

The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Data Summary

The physical properties of a compound dictate its handling, storage, and application in experimental setups. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 74073-40-8 | [1][2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 79-83 °C | [3] |

| Boiling Point | 269 °C at 760 mmHg | [3] |

| Flash Point | 116 °C | [3] |

| Purity | ≥96% | [1][3] |

| SMILES | C1=CC(=C(C(=C1)Cl)Br)C=O | [2][6][7] |

| InChIKey | VEJPLARLFWIYNM-UHFFFAOYSA-N | [2][3] |

Synthesis and Mechanistic Considerations

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established halogenation protocols for aromatic aldehydes. A plausible approach involves the electrophilic bromination of a 3-chlorobenzaldehyde precursor.

Conceptual Synthetic Workflow

A general strategy for the synthesis of halo-substituted benzaldehydes often involves direct halogenation of a less substituted precursor. The choice of catalyst and solvent system is crucial for controlling regioselectivity.

A patent for the preparation of a related isomer, 2-bromo-5-chlorobenzaldehyde, describes a process involving the reaction of 3-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of an iodine-containing catalyst and a strong inorganic acid like concentrated sulfuric acid[8]. This methodology highlights a common industrial approach to selective bromination. The reaction mechanism involves the in-situ generation of a bromine radical which then undergoes an electrophilic substitution reaction on the aromatic ring[8].

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of this compound, a suite of analytical techniques is employed. Spectroscopic methods are particularly powerful for elucidating the molecular structure.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential. The ¹H NMR spectrum would show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns and chemical shifts influenced by the bromo and chloro substituents. Spectral data for this compound is available in chemical databases[9].

-

Mass Spectrometry (MS): This technique confirms the molecular weight of 219.46 g/mol . The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a distinctive pattern in the mass spectrum, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a strong characteristic carbonyl (C=O) stretch for the aldehyde group, typically in the region of 1700-1730 cm⁻¹.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[10][11][12]. The aldehyde functional group is readily transformed into a wide array of other functionalities, and the halogen atoms provide sites for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

While specific, publicly documented applications of this compound are limited, its structural motifs are present in compounds investigated for various therapeutic areas. The presence of chlorine is a common feature in many FDA-approved drugs[11]. Its utility lies in its role as a versatile starting material for building more complex molecular scaffolds[13]. For instance, related chlorobenzaldehyde derivatives are used in the synthesis of Schiff bases with potential antibacterial and anticancer properties[12].

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.

Hazard Identification

Based on GHS classifications, this compound presents several hazards:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[3].

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14].

-

Spills: In case of a spill, avoid generating dust. Collect the spilled material carefully and place it in a suitable container for disposal.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[14].

-

For long-term stability, it is recommended to store the compound at 4°C under an inert nitrogen atmosphere[1][3].

References

-

This compound | C7H4BrClO | CID 23463927 . PubChem. [Link]

-

74073-40-8 this compound . Win-Win Chemical. [Link]

- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis . Gentolex. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74073-40-8 [sigmaaldrich.com]

- 4. 74073-40-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - [sigmaaldrich.com]

- 6. 74073-40-8 this compound 2-溴-3-氯苯甲醛 -Win-Win Chemical [win-winchemical.com]

- 7. achmem.com [achmem.com]

- 8. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 9. This compound(74073-40-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | 74073-40-8 [chemicalbook.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis [gentolexgroup.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

The Unseen Instability: A Technical Guide to the Stability and Storage of 2-Bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, the stability of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 2-Bromo-3-chlorobenzaldehyde, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities, presents unique challenges in its handling and storage. This in-depth technical guide, authored for the discerning scientist, moves beyond simplistic storage instructions to provide a comprehensive understanding of the factors governing the stability of this crucial reagent. By elucidating potential degradation pathways and providing robust protocols for stability assessment, this document aims to empower researchers to ensure the integrity of their starting materials and the success of their synthetic endeavors.

The Duality of Reactivity: Understanding the Intrinsic Stability of this compound

The chemical architecture of this compound, featuring an electrophilic aldehyde and a benzene ring substituted with two different electron-withdrawing halogens, dictates its reactivity and, consequently, its stability profile. The aldehyde functional group is susceptible to oxidation, while the carbon-halogen bonds can be subject to nucleophilic substitution or reductive dehalogenation under certain conditions. Furthermore, the aromatic ring itself can participate in various reactions, although this is less common under typical storage conditions.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the public domain, an understanding of the reactivity of related halogenated benzaldehydes allows for the prediction of its primary degradation pathways.[1][2] These pathways represent the key vulnerabilities of the molecule that must be mitigated through appropriate storage and handling.

-

Oxidation: The aldehyde group is the most probable site of oxidation, leading to the formation of 2-Bromo-3-chlorobenzoic acid. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities which can act as catalysts.[3][4]

-

Photodegradation: Aromatic aldehydes are known to be sensitive to light.[5][6][7] Upon absorption of UV or even visible light, the molecule can be excited to a higher energy state, making it more susceptible to reactions such as oxidation or polymerization. This can lead to the formation of colored impurities and a decrease in purity.

-

Hydrolysis: Although the aldehyde group is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic catalysts, could potentially lead to the formation of hydrates or other degradation products.[8][9]

-

Reaction with Nucleophiles: The electrophilic nature of the aldehyde carbon makes it a target for nucleophiles. While not a typical storage concern, contamination with strong nucleophiles could lead to unwanted side reactions.

The interplay of these potential degradation pathways is visualized in the following diagram:

Caption: Predicted degradation pathways of this compound.

Proactive Preservation: Recommended Storage and Handling Protocols

To counteract the inherent reactivity of this compound and preserve its purity, a multi-faceted approach to storage and handling is essential. The following recommendations are based on a synthesis of safety data sheet information and best practices for the storage of reactive aromatic aldehydes.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | Reduces the rate of potential degradation reactions.[2] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde functional group by atmospheric oxygen.[2] |

| Light | Amber or Opaque Container | Protects the compound from photodegradation. |

| Moisture | Tightly Sealed Container in a Dry Environment | Minimizes the risk of hydrolysis. |